molecular formula C7H9FN2 B1443594 5-Fluoro-N,N-dimethylpyridin-2-amine CAS No. 1420961-53-0

5-Fluoro-N,N-dimethylpyridin-2-amine

Cat. No. B1443594
CAS RN: 1420961-53-0
M. Wt: 140.16 g/mol
InChI Key: UFXKBIYOMZQDHO-UHFFFAOYSA-N
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Description

“5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine” is a chemical compound with the molecular formula C7H8ClFN2 . It has an average mass of 174.603 Da and a monoisotopic mass of 174.036011 Da .


Molecular Structure Analysis

The molecular structure of “5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine” can be represented by the canonical SMILES string: CN©C1=C(C=C(C=N1)Cl)F .


Physical And Chemical Properties Analysis

The chemical formula of “5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine” is C7H8ClFN2 . It is a bright yellow powder that is soluble in many solvents, including ethanol and acetone.

Scientific Research Applications

Catalyst-Free Amination

Research has shown that catalyst-free reactions of 2-fluoropyridine with amines, leading to the formation of N-(pyridin-2-yl) derivatives, offer a straightforward approach to synthesizing compounds that might include 5-Fluoro-N,N-dimethylpyridin-2-amine or its derivatives. This method provides moderate to good yields and highlights the reactivity of fluorinated pyridines in organic synthesis without the need for metal catalysts (Abel et al., 2015).

Radiopharmaceutical Applications

This compound derivatives have been explored for their potential in radiopharmaceutical chemistry. One study developed a one-pot radiosynthesis method for fluorine-18-labelled fluoropyridine derivatives, demonstrating the compound's feasibility for nucleophilic meta-fluorination of a pyridine derivative. These findings suggest potential use in positron emission tomography (PET) imaging and radiopharmaceuticals, highlighting the compound's utility in medical diagnostics and research (Abrahim et al., 2006).

Synthesis of Guanine Derivatives

In another study, this compound's related compound, dimethylpyridin-4-ylamine, was used as a nucleophilic catalyst in the synthesis of fluorinated O6-substituted Guanine derivatives. This method offers an efficient route to synthesize guanine derivatives, which are crucial in nucleoside analogues and pharmaceuticals (Schirrmacher et al., 2002).

Enantiomeric Purity Analysis

Marfey's reagent, a derivatizing agent for the separation of enantiomeric isomers of amino acids and amine compounds, showcases the importance of fluorinated compounds in analytical chemistry. The use of such reagents exemplifies the broader applications of fluorinated pyridines and their derivatives in enhancing analytical methodologies for pharmaceuticals and peptides (B'hymer et al., 2003).

Synthesis of Kinase Inhibitors

This compound and its derivatives serve as key intermediates in the synthesis of potent kinase inhibitors. One study describes a practical synthesis route for a compound that acts as a crucial intermediate in developing deoxycytidine kinase inhibitors, underscoring the role of fluorinated pyridines in medicinal chemistry and drug development (Zhang et al., 2009).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

5-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKBIYOMZQDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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